2-Ethylsulfanyl-1-[(4-nitrophenyl)methyl]benzimidazole
Description
2-Ethylsulfanyl-1-[(4-nitrophenyl)methyl]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure features a benzimidazole core with an ethylsulfanyl group at the 2-position and a 4-nitrophenylmethyl group at the 1-position.
Properties
IUPAC Name |
2-ethylsulfanyl-1-[(4-nitrophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-22-16-17-14-5-3-4-6-15(14)18(16)11-12-7-9-13(10-8-12)19(20)21/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEOPKKQEPQHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include acidic or basic catalysts to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-Ethylsulfanyl-1-[(4-nitrophenyl)methyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-Ethylsulfanyl-1-[(4-nitrophenyl)methyl]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethylsulfanyl-1-[(4-nitrophenyl)methyl]benzimidazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. In cancer cells, it may induce apoptosis by interfering with cell cycle regulation and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-1-[(4-nitrophenyl)methyl]benzimidazole
- 2-Propylsulfanyl-1-[(4-nitrophenyl)methyl]benzimidazole
- 2-Butylsulfanyl-1-[(4-nitrophenyl)methyl]benzimidazole
Uniqueness
2-Ethylsulfanyl-1-[(4-nitrophenyl)methyl]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
